REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([N:11]([C:13]1[NH:18][C:17](=[O:19])[N:16]([CH3:20])[C:15](=[O:21])[CH:14]=1)[NH2:12])[CH3:10].[N:22]([O-])=O.[Na+]>C(O)(=O)C>[CH2:9]([N:11]1[C:13]2=[N:18][C:17](=[O:19])[N:16]([CH3:20])[C:15](=[O:21])[C:14]2=[N:22][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:12]1)[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
55 μL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(N)C1=CC(N(C(N1)=O)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 10° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 10° C. for a further 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The mixture is poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with ethyl acetate (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried (Na2SO4)
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (7:3, toluene/ethyl acetate)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(N=C2C1=NC(N(C2=O)C)=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 28.8% | |
YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 mg | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |